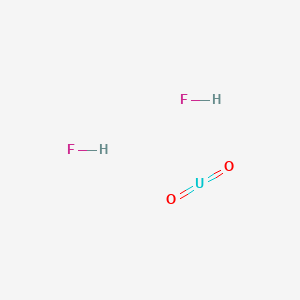

Dioxouranium;dihydrofluoride

Description

Properties

Key on ui mechanism of action |

Approximately 60% of uranium absorbed into the blood is transported in the form of a bicarbonate complex, and 40% is bound to plasma proteins. The uranyl-bicarbonate complex is filtered out of the blood by the renal glomerulus and is passed into the tubules. The pH of urine decreases in the tubules, resulting in dissociation of the complex and release of the reactive uranyl ion. Nephrotoxicity results primarily from damage to the tubular epithelium, which allows leakage of glucose, protein, aminoacids, and enzymes into the urine. In high doses (more than 6 mg uranium/kg), glomerular damage may also occur, causing decreased renal blood flow and a decreased glomerular filtration rate. The kidney responds to toxic levels of uranium within 24-48 hr after exposure. The changes become progressively more severe over approximately a 5 day period. The damaged tubular epithelium regenerates quickly as the uranium concentration is reduced. /Soluble uranium compounds/ Compared to other heavy metals, such as cadmium, lead, and mercury ... uranium's nephrotoxic effect is less intense. Although the nephrotoxicity of uranium is attributed primarily to its metallotoxicity (chemical toxicity), some authors have discussed that renal damage from exposure to high-LET alpha-emitting heavy metals, like uranium, is derived from combined chemical and radiotoxic effect. /Uranium NOS/ |

|---|---|

CAS No. |

13536-84-0 |

Molecular Formula |

F2H2O2U |

Molecular Weight |

310.040 g/mol |

IUPAC Name |

dioxouranium;dihydrofluoride |

InChI |

InChI=1S/2FH.2O.U/h2*1H;;; |

InChI Key |

RXWCTKVOMOOHCV-UHFFFAOYSA-N |

SMILES |

O=[U]=O.F.F |

Canonical SMILES |

O=[U]=O.F.F |

Color/Form |

Pale yellow, rhombohedral, hygroscopic Yellow, hygroscopic solid |

density |

6.37 |

melting_point |

300 °C (decomposes) |

Other CAS No. |

13536-84-0 |

solubility |

Insoluble in benzene 64.4 g/100 g H2O at 20 °C |

Synonyms |

uranyl fluoride |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of dioxouranium dihydrofluoride"

An In-depth Technical Guide to the Synthesis of Dioxouranium Dihydrofluoride (UO₂F₂)

This technical guide provides a comprehensive overview of the primary synthesis routes for dioxouranium dihydrofluoride (UO₂F₂), also known as uranyl fluoride. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the preparation of this important uranium compound. This document outlines key experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic pathways and experimental workflows.

Introduction

Dioxouranium dihydrofluoride (UO₂F₂) is a yellow to green hygroscopic solid that can exist in various hydrated forms (UO₂F₂·xH₂O, where x ≤ 4).[1] It is a significant intermediate in the uranium fuel cycle, particularly during the deconversion of enriched uranium hexafluoride (UF₆) to uranium dioxide (UO₂) fuel pellets.[1][2] The compound can also form from the long-term storage of depleted UF₆ if it is unintentionally exposed to moisture.[1][2] UO₂F₂ is highly soluble in water and is notable for its strong fluorescence under ultraviolet light, a characteristic of many uranyl compounds.[3][4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of dioxouranium dihydrofluoride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | UO₂F₂ | [3][4][5] |

| Molecular Weight | 308.025 g/mol | [6] |

| Appearance | Pale yellow, rhombohedral, hygroscopic solid | [1][6] |

| Density | 6.37 g/cm³ | [6] |

| Melting Point | ~300 °C (decomposes) | [6] |

| Solubility | Very soluble in water; Insoluble in benzene | [3][6] |

Table 1: Physical and Chemical Properties of Dioxouranium Dihydrofluoride.

Synthesis Methodologies

Several methods have been established for the synthesis of dioxouranium dihydrofluoride. The choice of method often depends on the desired morphology, purity, and the available starting materials. The primary synthesis routes are detailed below.

Hydrolysis of Uranium Hexafluoride (UF₆)

The hydrolysis of uranium hexafluoride is a common and direct method for producing UO₂F₂.[7] This reaction is a key step in the synthesis of uranium dioxide powder for nuclear fuels.[8]

Reaction: UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g)[8]

Experimental Protocol: The gas-phase synthesis is typically carried out in a tubular aerosol reactor.[8][9]

-

Gaseous uranium hexafluoride is introduced into the reactor.

-

Water vapor (steam) is introduced simultaneously through a concentric nozzle to react with the UF₆.[8]

-

The solid UO₂F₂ particles formed are then collected. The morphology of the resulting particles can be influenced by process variables.

-

The gaseous hydrogen fluoride (HF) byproduct is carefully handled and removed from the system.

Quantitative Data: The properties of the resulting UO₂F₂ particles are sensitive to the reaction conditions, as summarized in Table 2.

| Parameter | Value | Outcome | Reference |

| UF₆ Concentration | 1.3 × 10⁻³ mol/L | Transition from spherical to platelet morphology | [9] |

| Steam:UF₆ Molar Ratio | 10 | Transition from spherical to platelet morphology | [9] |

Table 2: Reaction Parameters for UF₆ Hydrolysis.

Hydrofluorination of Uranium Trioxide (UO₃)

Another established method is the reaction of uranium trioxide with hydrogen fluoride.[3][5]

Reaction: UO₃(s) + 2HF(g) → UO₂F₂(s) + H₂O(g)[3][5]

Experimental Protocol:

-

Uranium trioxide powder is placed in a suitable reaction vessel.

-

Anhydrous hydrogen fluoride gas is passed over the UO₃.

-

The reaction is carried out at elevated temperatures, typically in the range of 350–500 °C.[1][2]

In Situ Hydrogen Fluoride Generation using Bifluoride Salts

A novel method for preparing UO₂F₂ microspheres involves the fluorination of UO₃ microspheres using HF gas generated in situ from the thermal decomposition of a bifluoride salt, such as silver bifluoride (AgHF₂) or ammonium bifluoride (NH₄HF₂).[1][2] This method allows for controlled morphology.[1]

Experimental Protocol: This method is typically performed in an autoclave under autogenous pressure.[2]

-

UO₃ microspheres and a bifluoride salt (e.g., AgHF₂) are placed in separate compartments within the autoclave to ensure the formation of pure UO₂F₂.[2]

-

The sealed autoclave is heated to the desired reaction temperature. The bifluoride salt decomposes, releasing HF gas which then reacts with the UO₃.

-

After the reaction period, the autoclave is cooled, and the UO₂F₂ product is collected.

-

If hydrated forms are produced at lower temperatures, a subsequent dehydration step (e.g., heating in air at 250 °C for several days) may be necessary to obtain anhydrous UO₂F₂.[1][2]

Quantitative Data: The reaction conditions significantly impact the final product, as detailed in Table 3.

| Starting Material | Fluorinating Agent | Temperature (°C) | Time (h) | Product | Reference |

| UO₃ microspheres (<4 μm) | AgHF₂ | 200 | 24 | Anhydrous UO₂F₂ microspheres (high crystallinity) | [1][2] |

| UO₃ microspheres | AgHF₂ | 150 | - | UO₂F₂·1.5H₂O | [1][2] |

| UO₂F₂·1.5H₂O | - | 250 (in air) | 120 (5 days) | Anhydrous crystalline UO₂F₂ | [1][2] |

| UO₃ microspheres | NH₄HF₂ | - | - | Contaminated products | [1] |

Table 3: Synthesis Parameters for the Bifluoride Salt Method.

Visualization of Processes

The following diagrams illustrate the synthesis pathways and a typical experimental workflow.

References

- 1. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Uranyl fluoride - Wikipedia [en.wikipedia.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Uranyl fluoride - Wikiwand [wikiwand.com]

- 6. Uranyl fluoride | F2O2U | CID 6432077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

A Technical Guide to the Crystal Structure of Dioxouranium Dihydrofluoride (UO₂F₂)

Abstract

Dioxouranium dihydrofluoride, commonly known as uranyl fluoride (UO₂F₂), is a key intermediate compound in the nuclear fuel cycle, primarily formed during the deconversion of enriched uranium hexafluoride (UF₆) to uranium dioxide (UO₂) fuel.[1] It can also be produced through the hydrolysis of UF₆ upon exposure to moisture.[2][3] Understanding its crystal structure is critical for controlling its chemical behavior, ensuring material stability, and developing nuclear forensic signatures. This technical guide provides an in-depth analysis of the crystal structures of both anhydrous and hydrated forms of UO₂F₂, details common experimental protocols for its synthesis and characterization, and presents key structural data in a comparative format for researchers, scientists, and professionals in drug development.

Crystal Structure of Anhydrous Dioxouranium Dihydrofluoride (UO₂F₂)

Anhydrous uranyl fluoride possesses a trigonal crystal structure characterized by a layered arrangement.[4] The structure is defined by the R-3m space group. Within this framework, each uranyl ion (UO₂²⁺) features a linear O=U=O axis oriented perpendicular to planar layers of uranium atoms.[4] The uranium atom is coordinated to six fluoride ions in the equatorial plane, forming a hexagonal bipyramidal geometry.[3]

The layers are described as slightly puckered, with fluorine atoms situated alternately above and below the median plane formed by the uranium atoms.[4] This arrangement creates a tightly packed structure. Neutron powder diffraction studies have been crucial in refining the atomic positions with high accuracy, confirming the fundamental structure proposed by earlier X-ray diffraction work.[4]

Data Presentation: Crystallographic Data for Anhydrous UO₂F₂

The following table summarizes the key crystallographic parameters for anhydrous UO₂F₂ based on neutron diffraction data.

| Parameter | Value | Reference |

| Crystal System | Trigonal | [4] |

| Space Group | R-3m | |

| Unit Cell Parameters (a, b) | 4.192 ± 0.001 Å | [4] |

| Unit Cell Parameter (c/3) | 5.220 ± 0.003 Å | [4] |

| U-O Bond Length | 1.74 ± 0.02 Å | [4] |

| U-F Bond Length | 2.429 ± 0.002 Å | [4] |

| Coordination Geometry | Hexagonal Bipyramidal | [3] |

Crystal Structure of Hydrated Dioxouranium Dihydrofluoride

Uranyl fluoride is highly hygroscopic, readily absorbing atmospheric moisture to form various hydrated species.[1][3][5] One of the most comprehensively characterized hydrated structures is [(UO₂F₂)(H₂O)]₇·4H₂O .[2]

The introduction of water into the crystal lattice fundamentally alters the coordination environment of the uranyl ion. In the [(UO₂F₂)(H₂O)]₇·4H₂O structure, the coordination geometry shifts from hexagonal bipyramidal to pentagonal bipyramidal .[2] The equatorial plane around the uranium atom is composed of four fluorine atoms and one water molecule.[2] This hydrated crystal contains large pores (approximately 5x15 Å) where additional, non-coordinated water molecules reside.

Experimental Protocols

Synthesis Methods

Several methods exist for the synthesis of UO₂F₂. A novel and effective technique involves the solid-state reaction of uranium trioxide (UO₃) microspheres with a bifluoride salt, such as silver bifluoride (AgHF₂).[1][6] This method allows for morphological control of the final product.

Detailed Protocol: Synthesis from UO₃ Microspheres and Silver Bifluoride [1][6]

-

Reactant Preparation: Uranium trioxide (UO₃) microspheres and silver bifluoride (SBF) are weighed and mixed. A molar ratio of SBF/UO₃ greater than 4:1 is recommended.

-

Autoclave Reaction: The mixture is placed in an autoclave reactor.

-

Thermal Treatment: The reactor is heated to a specific temperature for 24 to 48 hours.

-

Product Recovery: After the reaction period, the autoclave is cooled to room temperature, and the resulting UO₂F₂ microspheres are collected.

-

Characterization: The product's phase purity and morphology are confirmed using Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM), respectively.[6]

Other established synthesis routes include:

-

Hydrolysis of UF₆: The reaction of uranium hexafluoride with water (UF₆ + 2H₂O → UO₂F₂ + 4HF).[3]

-

Hydrofluorination of UO₃: The reaction of uranium trioxide with anhydrous hydrogen fluoride gas at temperatures between 350–500 °C.[1]

Characterization Methods

-

X-ray and Neutron Diffraction: These are the principal techniques for determining crystal structure. X-ray diffraction (XRD) is highly sensitive to the position of the heavy uranium atoms, while neutron diffraction is superior for accurately locating the lighter oxygen and fluorine atoms.[4][7]

-

Scanning Electron Microscopy (SEM): Used to visualize the particle size, shape, and surface morphology of synthesized UO₂F₂ powders.[5][6]

-

Raman Spectroscopy: A valuable tool for distinguishing between anhydrous and hydrated phases and for studying structural phase transitions under varying temperature and humidity conditions.[2]

Hydration Pathway and Structural Transition

The transition from anhydrous to hydrated UO₂F₂ is a critical process that alters the material's properties. Anhydrous UO₂F₂ (Phase A) readily reacts with atmospheric water vapor to form the stable hydrated phase [(UO₂F₂)(H₂O)]₇·4H₂O (Phase D).[2] This conversion occurs at room temperature and involves a significant restructuring of the crystal lattice and the uranium coordination sphere. In-situ studies have confirmed that the dehydration transition from the hydrated form back to the anhydrous form occurs at approximately 125 °C.[2]

Summary of Quantitative Data

For ease of comparison, the fundamental structural parameters of anhydrous UO₂F₂ and its primary hydrated form are summarized below. The change in coordination number upon hydration is a key differentiator.

| Feature | Anhydrous UO₂F₂ | Hydrated UO₂F₂ ([(UO₂F₂)(H₂O)]₇·4H₂O) |

| Crystal System | Trigonal[4] | (Data not explicitly found in search results) |

| Uranium Coordination | 6 (Hexagonal Bipyramidal)[3] | 5 (Pentagonal Bipyramidal)[2] |

| Equatorial Ligands | 6 x F⁻[4] | 4 x F⁻, 1 x H₂O[2] |

| Axial Ligands | 2 x O²⁻ (Uranyl)[4] | 2 x O²⁻ (Uranyl)[2] |

| U-O Bond Length (Å) | 1.74 ± 0.02[4] | (Data not explicitly found in search results) |

| U-F Bond Length (Å) | 2.429 ± 0.002[4] | (Data not explicitly found in search results) |

Conclusion

Dioxouranium dihydrofluoride exists in a stable anhydrous trigonal form and readily transforms into various hydrated structures upon exposure to moisture, with [(UO₂F₂)(H₂O)]₇·4H₂O being a well-documented example. The primary structural difference lies in the coordination of the central uranium atom, which shifts from a 6-coordinate hexagonal bipyramidal geometry in the anhydrous state to a 5-coordinate pentagonal bipyramidal geometry in the hydrated form. A thorough understanding of these structures, their synthesis, and their interconversion, as detailed in this guide, is essential for the handling and processing of this important nuclear material. The application of advanced characterization techniques like neutron diffraction and the development of controlled synthesis protocols continue to refine our knowledge of this complex system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. osti.gov [osti.gov]

- 3. Uranyl fluoride - Wikipedia [en.wikipedia.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trace.tennessee.edu [trace.tennessee.edu]

A Comprehensive Technical Guide to the Spectroscopic Data of Dioxouranium(VI) Dihydrofluoride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dioxouranium(VI) dihydrofluoride, commonly known as uranyl fluoride (UO₂F₂), and its hydrated forms are compounds of significant interest in the nuclear fuel cycle, primarily as hydrolysis products of uranium hexafluoride (UF₆)[1][2][3]. A thorough understanding of its molecular structure and chemical behavior is crucial for process control, environmental monitoring, and nuclear forensics. Spectroscopic techniques provide powerful, non-destructive methods for the characterization of these materials. This guide offers an in-depth review of the available spectroscopic data for dioxouranium(VI) dihydrofluoride, including vibrational (Infrared and Raman), electronic (UV-Visible and Luminescence), and a discussion on Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to serve as a comprehensive resource for the scientific community.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is highly sensitive to the molecular structure of the uranyl ion (UO₂²⁺) and its coordination environment. The linear O=U=O group gives rise to characteristic vibrational modes, which are perturbed by hydration and ligand coordination.

The key vibrational modes for the UO₂²⁺ moiety are the symmetric stretching vibration (ν₁), the doubly degenerate bending vibration (ν₂), and the asymmetric stretching vibration (ν₃). The ν₁ mode is typically strong and sharp in the Raman spectrum, while the ν₃ mode is intense in the IR spectrum. The presence of water molecules and fluoride ligands introduces additional vibrational modes, such as U-F stretches and U-OH₂ coordination modes[4].

The degree of hydration significantly influences the vibrational frequencies. Studies comparing anhydrous UO₂F₂ (anh-UO₂F₂) and partially hydrated UO₂F₂ (ph-UO₂F₂) show a distinct shift in the symmetric uranyl stretch. This shift is attributed to the interaction of water molecules with the uranyl ion[5]. For instance, the primary Raman peak for anhydrous UO₂F₂ appears around 915 cm⁻¹, while for the hydrated form, it shifts to approximately 868 cm⁻¹[1]. Further hydration or changes in the local environment can lead to the appearance of additional peaks at ~845 cm⁻¹ and ~820 cm⁻¹[1].

Table 1: Summary of Vibrational Spectroscopic Data for Dioxouranium(VI) Fluoride Species

| Species | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Anhydrous UO₂F₂ | Raman | 915 | ν₁(O-U-O) | [1] |

| Hydrated UO₂F₂ | Raman | 868 | ν₁(O-U-O) | [1] |

| Hydrated UO₂F₂ | Raman | 845, 820 | ν₁(O-U-O), altered species | [1] |

| UO₂F₂(aq) | Raman | 852 | ν₁(O-U-O) | [6] |

| M₂(UO₂)₂F₆(OH₂)₂ | Infrared | >800 | ρᵣ(U-OH₂) | [4] |

| M₄(UO₂)₂F₈·2H₂O | Infrared | 1686 | ν₁ + ν₃ combination | [4] |

Electronic Spectroscopy: UV-Visible Absorption and Luminescence

The electronic spectra of uranyl compounds are characterized by the transitions involving the promotion of an electron from bonding orbitals to the non-bonding 5f orbitals of the uranium atom[7]. The UO₂²⁺ ion has a characteristic absorption band around 400 nm (25,000 cm⁻¹), which corresponds to blue-violet light and results in the typical yellow-to-green color of most uranyl compounds[8].

Uranyl fluoride exhibits a well-defined vibronic structure in its electronic absorption and emission spectra, dominated by progressions in the symmetric O-U-O stretching mode[7]. This property leads to a distinct bright green fluorescence under ultraviolet light, which is a hallmark of the uranyl ion and is utilized in analytical techniques like Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)[8].

Theoretical and experimental studies on UO₂F₂ and its hydrated species show that electronic absorption spectra are dominated by five harmonic vibrational progressions with frequencies of approximately 710 cm⁻¹[7]. The emission spectra are characterized by a nearly harmonic vibrational progression with a frequency of about 840 cm⁻¹, originating from a transition at 20,323 cm⁻¹[7].

Table 2: Summary of Electronic Spectroscopic Data for Dioxouranium(VI) Fluoride

| Species | Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Description | Reference |

| UO₂²⁺ (general) | UV-Vis Absorption | ~25,000 cm⁻¹ (~400 nm) | Characteristic absorption band | [8] |

| Hydrated UO₂F₂ | Emission (Luminescence) | 20,323 cm⁻¹ (origin) | Start of vibronic progression | [7] |

| Hydrated UO₂F₂ | Emission (Luminescence) | ~840 cm⁻¹ | Harmonic vibrational progression frequency | [7] |

| Hydrated UO₂F₂ | Electronic Absorption | ~710 cm⁻¹ | Harmonic vibrational progression frequency | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing chemical bonding and molecular structure. The dioxouranium(VI) ion (UO₂²⁺) is a diamagnetic, closed-shell species, making it theoretically amenable to NMR studies[9]. However, NMR data specifically for UO₂F₂ are not widely reported in the literature.

While direct studies on UO₂F₂ are scarce, NMR has been successfully applied to other U(VI) compounds to provide profound insights into chemical bonding. For instance, ¹⁵N NMR spectroscopy on a terminal uranium(VI)-nitride complex revealed an exceptionally large chemical shift, confirming the highly covalent nature of the U≡N triple bond[9][10]. This suggests that NMR, particularly of nuclei like ¹⁹F, could be a valuable tool for investigating ligand coordination and dynamics in uranyl fluoride systems.

It is important to distinguish U(VI) from U(V). The uranyl(V) ion (UO₂⁺) contains a single f-electron, making it paramagnetic. This property makes Uranyl(V) complexes suitable for analysis by Electron Spin Resonance (ESR) and subject to paramagnetic shift effects in NMR spectroscopy[8].

Experimental Protocols

Detailed and reproducible experimental methods are critical for obtaining high-quality spectroscopic data. The following sections outline protocols for the synthesis and spectroscopic analysis of dioxouranium(VI) dihydrofluoride based on published literature.

Synthesis of UO₂F₂ Particulates via UF₆ Hydrolysis

This protocol describes the formation of sub-micron sized UO₂F₂ particles, which is relevant for environmental sampling and forensic analysis[3].

-

Reactant Introduction: A precisely measured amount of gaseous uranium hexafluoride (UF₆) is released into a controlled environment, such as an aerosol chamber.

-

Hydrolysis Reaction: The UF₆ gas reacts with water vapor present in the chamber atmosphere according to the reaction: UF₆ (g) + 2H₂O (g) → UO₂F₂ (s) + 4HF (g)[1][3]

-

Particle Formation: Solid uranyl fluoride forms as fine, sub-micron particulates, while hydrogen fluoride (HF) remains in the gaseous phase[3].

-

Sample Collection: The solid UO₂F₂ particles are allowed to settle and deposit onto a suitable substrate (e.g., silver foil, silicon wafer) for subsequent analysis[3].

Raman Spectroscopic Analysis of Aqueous Uranyl Fluoride

This protocol is adapted from a systematic study of uranyl complexation with fluoride in aqueous solutions[6].

-

Sample Preparation: Prepare aqueous solutions of a uranyl salt (e.g., UO₂(ClO₄)₂) at a known concentration. The formation of UO₂F₂(aq) and other fluoride complexes is achieved by titrating the solution with a fluoride source, such as NaF or (CH₃)₄NF[6].

-

Temperature Control: Maintain the sample temperature at 25.0 ± 0.1 °C throughout the measurement using a circulating water bath to ensure thermodynamic consistency[6].

-

Instrumentation: Utilize a high-resolution Raman spectrometer, such as a Renishaw inVia Raman microspectrometer[6].

-

Data Acquisition:

-

Excitation Source: 532 nm diode laser[6].

-

Laser Power: Focus the laser onto the sample using a microscope objective, with a maximum power of 20 mW[6].

-

Spectral Range: Acquire spectra in the range of 800-1100 cm⁻¹ to cover the primary O-U-O stretching modes[6].

-

Acquisition Parameters: Use an exposure time of 20 seconds and accumulate 30 scans to achieve a high signal-to-noise ratio[6].

-

-

Data Normalization: For titration experiments, normalize the spectra to the molar intensity of a non-reacting internal standard (e.g., perchlorate or nitrate) to allow for quantitative analysis[6].

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key workflows.

Caption: Experimental workflow for the synthesis of UO₂F₂ particles via UF₆ hydrolysis.

Caption: Logical workflow for the multi-technique spectroscopic analysis of UO₂F₂.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Vibrational and electronic spectra of some binuclear uranyl fluoride complexes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Uranylverbindungen – Wikipedia [de.wikipedia.org]

- 9. Exceptional uranium(VI)-nitride triple bond covalency from 15N nuclear magnetic resonance spectroscopy and quantum chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15N Nuclear Magnetic Resonance reveals exceptional uranium(VI)-nitride triple bond covalency – Connect NMR UK [connectnmruk.ac.uk]

Health and Safety in Handling Uranyl Difluoride (UO2F2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranyl difluoride (UO2F2) is a uranium compound that serves as an intermediate in the conversion of uranium hexafluoride (UF6) to uranium oxides or metal forms.[1] It is also a direct byproduct of the reaction of UF6 with moisture in the air.[1] Due to its high solubility in water and hygroscopic nature, UO2F2 presents significant chemical and radiological hazards that necessitate stringent handling protocols, particularly in a research and development setting.[1][2] This guide provides an in-depth overview of the health and safety considerations, experimental protocols, and emergency procedures for the handling of UO2F2.

Physicochemical Properties and Hazards

Uranyl difluoride is a brilliant orange to yellow crystalline solid that is highly soluble in water.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air, which can alter its physical and chemical properties.[1][2]

Chemical Hazards

The primary chemical hazard associated with uranyl difluoride stems from its high reactivity and the toxicity of its components. Upon heating to decomposition at 300°C, it emits toxic fluoride fumes.[1][3] A significant concern in the handling of UO2F2 is its formation from the hydrolysis of uranium hexafluoride (UF6), a reaction that also produces highly corrosive and toxic hydrogen fluoride (HF) gas.[4][5] The chemical toxicity of UO2F2 and its byproducts can be more significant than its radiological hazards, especially with unenriched or low-enriched uranium.[1][4]

Radiological Hazards

Uranyl difluoride is a radioactive compound, and its handling requires adherence to protocols for managing radioactive materials. The level of radiological hazard depends on the enrichment of the uranium.[1] Both chemical and radiological toxicity contribute to the overall health risk.[4]

Health Effects

Exposure to uranyl difluoride can occur through inhalation, ingestion, or skin absorption, with inhalation and ingestion potentially being fatal.[1] The compound is corrosive and can cause severe irritation to the skin, eyes, and respiratory tract.[1][3] The primary target organs for uranium toxicity are the kidneys, where it can cause damage leading to renal dysfunction.[3] Other potential health effects from prolonged or repeated exposure include liver damage, blood disorders, and an increased risk of cancer.[3]

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | UO2F2 | [2] |

| Molar Mass | 308.024 g/mol | [2] |

| Appearance | Brilliant orange to yellow solid | [2] |

| Density | 6.37 g/cm³ | [2] |

| Solubility in Water | Very soluble | [1][2] |

| Decomposition Temperature | 300°C | [1][3] |

Occupational Exposure Limits for Soluble Uranium Compounds

| Agency/Organization | Limit | Value (as U) | Reference |

| OSHA | Permissible Exposure Limit (PEL) - TWA | 0.05 mg/m³ | [4] |

| ACGIH | Threshold Limit Value (TLV) - TWA | 0.2 mg/m³ | [4] |

| ACGIH | Short-Term Exposure Limit (STEL) | 0.6 mg/m³ | [2] |

| NIOSH | Recommended Exposure Limit (REL) - TWA | 0.05 mg/m³ | [6] |

| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 10 mg/m³ | [4] |

Biological Exposure Indices (BEI)

| Substance | Determinant | Sampling Time | BEI | Reference |

| Fluorides | Fluoride in urine | Prior to shift | 2 mg/L | [4] |

| Fluorides | Fluoride in urine | End of shift | 3 mg/L | [4] |

| Uranium | Uranium in urine | End of shift | 200 µg/L | [7] |

Signaling Pathways in Uranium Toxicity

Uranium compounds, including UO2F2, can induce cellular toxicity through various mechanisms. A key pathway involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This can subsequently trigger DNA damage and apoptosis (programmed cell death). The p53 tumor suppressor protein, a critical regulator of the cellular response to DNA damage, has been investigated in the context of uranium toxicity, with some studies suggesting a p53-independent mechanism for uranium-induced apoptosis.

References

- 1. Toxicity of depleted uranium complexes is independent of p53 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uranium induces oxidative stress in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity of depleted uranium complexes is independent of p53 activity. | Semantic Scholar [semanticscholar.org]

- 4. experts.nau.edu [experts.nau.edu]

- 5. researchgate.net [researchgate.net]

- 6. Exposure to depleted uranium does not alter the co-expression of HER-2/neu and p53 in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of uranium toxicity and uranium-induced oxidative stress in advancing kidney injury and endothelial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of Dioxouranium Dihydrofluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Thermodynamic Properties

The majority of experimentally determined thermodynamic data pertains to the anhydrous form, UO₂F₂. This data is fundamental for understanding the energetics of dioxouranium dihydrofluoride, as the properties of the hydrated form are intrinsically linked to the anhydrous salt through the thermodynamics of hydration.

Data Presentation

The following tables summarize the available quantitative thermodynamic data for anhydrous dioxouranium fluoride.

Table 1: Standard Enthalpy of Formation of Anhydrous Dioxouranium Fluoride (UO₂F₂) at 298.15 K

| Chemical Formula | State | ΔH⁰f (kJ/mol) | ΔH⁰f (kcal/mol) | Reference |

| UO₂F₂ | crystalline | -1651.4 ± 1.3 | -394.7 ± 0.3 | [1] |

| UO₂F₂ | crystalline | -1352.7 ± 10.0 | -323.3 ± 2.4 | [2] |

Note: Discrepancies in reported values can arise from different experimental techniques and data analysis methods.

Table 2: Standard Molar Entropy and Heat Capacity of Anhydrous Dioxouranium Fluoride (UO₂F₂) at 298.15 K

| Chemical Formula | State | S⁰ (J/mol·K) | Cₚ (J/mol·K) | Reference |

| UO₂F₂ | crystalline | 135.9 | 84.5 | [3] |

Table 3: Gibbs Free Energy of Formation of Anhydrous Dioxouranium Fluoride (UO₂F₂) at 298.15 K

| Chemical Formula | State | ΔG⁰f (kJ/mol) | Reference |

| UO₂F₂ | crystalline | -1557.7 | [4] |

Note: The Gibbs free energy of formation is often calculated from the enthalpy of formation and standard entropy values.

Experimental Protocols

The determination of the thermodynamic properties of dioxouranium dihydrofluoride and its anhydrous form involves a range of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of Dioxouranium Dihydrofluoride and its Hydrates

1. Hydrolysis of Uranium Hexafluoride (UF₆):

This is a primary industrial and laboratory method for producing uranyl fluoride.

-

Objective: To synthesize UO₂F₂ through the reaction of gaseous UF₆ with water vapor.

-

Apparatus: A reaction chamber, a UF₆ gas delivery system, a controlled humidity atmosphere, and a collection surface for the solid product.

-

Procedure:

-

Introduce a controlled flow of gaseous UF₆ into a reaction chamber.

-

Simultaneously, introduce a controlled amount of water vapor to achieve a desired relative humidity.

-

The reaction UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g) occurs spontaneously.[5][6]

-

The solid UO₂F₂ product precipitates and is collected on a suitable substrate.

-

To obtain specific hydrates, such as the dihydrate, the resulting anhydrous or partially hydrated UO₂F₂ is then exposed to a controlled humidity environment for an extended period.[5] The level of hydration is dependent on the water vapor pressure and temperature.[5]

-

2. Reaction of Uranium Trioxide (UO₃) with Hydrofluoric Acid (HF):

This method is suitable for laboratory-scale synthesis.

-

Objective: To prepare UO₂F₂ by reacting UO₃ with aqueous or gaseous HF.

-

Apparatus: A reaction vessel (e.g., a Teflon-lined autoclave for hydrothermal synthesis or a tube furnace for gas-phase reactions), a magnetic stirrer, and a temperature controller.

-

Procedure (Aqueous):

-

Suspend UO₃ powder in water in the reaction vessel.

-

Add a stoichiometric amount of aqueous hydrofluoric acid.

-

Seal the vessel and heat to a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 24-48 hours).[7]

-

Cool the vessel, and collect the UO₂F₂·xH₂O precipitate by filtration.

-

The degree of hydration can be controlled by the reaction and drying conditions.

-

Thermodynamic Characterization

1. Calorimetry for Enthalpy of Formation:

Solution calorimetry is a common method to determine the enthalpy of formation.

-

Objective: To measure the heat of reaction for a process that can be related to the formation of the compound from its elements.

-

Apparatus: A high-precision solution calorimeter, a temperature sensor, a heater for calibration, and a reaction vessel resistant to hydrofluoric acid (e.g., made of platinum or a suitable polymer).

-

Procedure (for UO₂F₂):

-

Measure the enthalpy of solution of anhydrous UO₂F₂ in aqueous hydrofluoric acid.[1]

-

Measure the enthalpy of solution of γ-UO₃ in the same solvent.[1]

-

By combining these values with the known standard enthalpy of formation of γ-UO₃ and other relevant species in a thermochemical cycle, the standard enthalpy of formation of UO₂F₂ can be calculated.[1]

-

2. Adiabatic Shield Calorimetry for Heat Capacity and Entropy:

This technique is used to measure the heat capacity over a range of temperatures.

-

Objective: To determine the heat capacity (Cₚ) of a sample as a function of temperature.

-

Apparatus: A vacuum-type adiabatic calorimeter with a sample container, a cryostat for low-temperature measurements, a temperature controller, and a power supply for heating the sample.

-

Procedure:

-

A known mass of the sample is sealed in the sample container.

-

The calorimeter is cooled to a low temperature (e.g., near liquid helium temperature).

-

A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured.

-

The heat capacity is calculated from the energy input and the temperature change.

-

Measurements are repeated at different temperatures to obtain the Cₚ(T) curve.

-

The standard entropy (S⁰) at a given temperature is then calculated by integrating the Cₚ/T versus T curve from 0 K to that temperature.[3]

-

3. Thermogravimetric Analysis (TGA) for Dehydration Studies:

TGA is crucial for studying the thermal stability and dehydration of hydrated salts.

-

Objective: To determine the temperature at which dehydration occurs and the stoichiometry of the water loss.

-

Apparatus: A thermogravimetric analyzer, which includes a high-precision balance, a furnace, and a temperature programmer.

-

Procedure:

-

A small, accurately weighed sample of UO₂F₂·2H₂O is placed in the TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., air or an inert gas).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve shows mass loss steps corresponding to the release of water molecules. The temperature of these steps provides information on the thermal stability of the hydrate.[8]

-

Mandatory Visualizations

The following diagrams illustrate key processes related to dioxouranium dihydrofluoride.

Caption: Synthesis pathways for dioxouranium dihydrofluoride.

Caption: Thermal decomposition pathway of dioxouranium dihydrofluoride.

Caption: Experimental workflow for thermodynamic characterization.

Conclusion

The thermodynamic properties of dioxouranium dihydrofluoride are of significant interest due to its role in the nuclear fuel cycle and its formation from the hydrolysis of UF₆. While comprehensive experimental data for the dihydrate form remains elusive, the well-characterized properties of anhydrous UO₂F₂ provide a solid foundation for understanding its energetics. The hydration and dehydration processes are key to the behavior of dioxouranium dihydrofluoride, and techniques such as TGA and calorimetry are essential for their study. The experimental protocols and reaction pathways outlined in this guide offer a framework for researchers to further investigate and refine the thermodynamic database for this important uranium compound. Future work should focus on direct calorimetric measurements of well-characterized UO₂F₂·2H₂O to provide a complete and consistent set of thermodynamic data.

References

- 1. Standard enthalpies of formation of uranium compounds [inis.iaea.org]

- 2. osti.gov [osti.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. oecd-nea.org [oecd-nea.org]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

A Technical Guide to the History and Discovery of Uranyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical milestones, key experimental protocols, and fundamental properties of uranium and its most common aqueous ion, uranyl (UO₂²⁺). From its initial discovery in the late 18th century to the pivotal experiments that unveiled radioactivity, this document details the scientific journey that established the foundations of nuclear chemistry. Furthermore, it addresses the toxicological implications of the uranyl ion and its interactions with biological systems, offering a relevant perspective for professionals in toxicology and drug development.

Chapter 1: The Discovery of an Element (1789)

The story of uranium begins in 1789 with the German chemist Martin Heinrich Klaproth.[1][2][3] While analyzing pitchblende ore from silver mines in Bohemia, he identified what he believed to be a new element.[1][2] He named it "uranium" in honor of the recently discovered planet Uranus.[1][4] However, the substance Klaproth isolated was not the pure metal but rather an oxide of uranium.[1][5]

Experimental Protocol: Klaproth's "Discovery" of Uranium

Klaproth's procedure was a multi-step process typical of 18th-century analytical chemistry, aimed at separating and identifying new "earths" (oxides).[1][5]

-

Dissolution: The raw pitchblende ore was crushed into a fine powder. This powder was then dissolved in nitric acid, bringing the uranium content into an acidic aqueous solution as uranyl nitrate.

-

Precipitation: The acidic solution was neutralized with a strong base, such as sodium hydroxide or potash.[1] This caused the precipitation of a yellow salt, likely sodium diuranate (Na₂U₂O₇).

-

Reduction: The filtered and dried yellow precipitate was mixed with a reducing agent like charcoal or linseed oil and heated intensely.[5] This process yielded a dense, black powder, which Klaproth identified as the new metal.[1][5] It was later proven by Eugène-Melchior Péligot to be uranium dioxide (UO₂).[6]

Chapter 2: The First Isolation of Uranium Metal (1841)

For over five decades, Klaproth's black powder was accepted as metallic uranium. In 1841, French chemist Eugène-Melchior Péligot demonstrated that it was, in fact, an oxide (UO₂).[6][7] He then succeeded in preparing the first sample of pure, metallic uranium through the reduction of uranium tetrachloride with potassium.[1][6][7]

Experimental Protocol: Péligot's Isolation of Uranium Metal

Péligot's success relied on creating an anhydrous (water-free) uranium salt and using a more potent reducing agent than charcoal.[8]

-

Synthesis of Uranium Tetrachloride (UCl₄): Péligot first prepared the starting material. This was achieved by passing a stream of dry chlorine gas over a heated mixture of uranium dioxide (UO₂) and carbon.[8] This reaction produces anhydrous uranium tetrachloride.

-

Reduction to Metal: The UCl₄ was placed in a sealed platinum crucible along with pieces of potassium metal. The crucible was heated, initiating a vigorous thermite-like reaction where the more reactive potassium displaced the uranium from the chloride salt (UCl₄ + 4K → U + 4KCl).

-

Isolation: After cooling, the resulting mixture contained metallic uranium globules embedded within a matrix of potassium chloride. The potassium chloride was dissolved away with water, leaving behind the first isolated samples of uranium metal.

Chapter 3: The Dawn of Radioactivity (1896)

The most transformative discovery involving uranium compounds came in 1896 from French physicist Henri Becquerel.[9][10] Investigating the link between X-rays and phosphorescence, he unintentionally discovered that uranium salts spontaneously emit a penetrating, invisible radiation.[11]

Experimental Protocol: Becquerel's Discovery of Radioactivity

Becquerel's experiment was elegant in its simplicity. His initial hypothesis was that sunlight induced phosphorescent materials to emit X-rays.

-

Preparation: A photographic plate was securely wrapped in thick black paper to prevent any exposure to light.

-

Exposure (Intended): Crystals of a phosphorescent uranium salt, potassium uranyl sulfate (K₂UO₂(SO₄)₂), were placed on top of the wrapped plate. The setup was then exposed to strong sunlight for several hours. As expected, upon development, the plate showed a silhouette of the crystals, which Becquerel attributed to X-rays.

-

The Accidental Discovery: On February 26th and 27th, 1896, overcast skies in Paris prevented Becquerel from conducting his sunlight exposure step.[9][12] He placed the prepared plate and uranium salt in a dark drawer.[12]

-

Observation: Several days later, on March 1st, he decided to develop the plate anyway, expecting at most a very faint image. To his immense surprise, the image of the crystals was intensely clear and sharp.[9][13] He correctly concluded that the uranium salt was emitting radiation on its own, without any external energy source like sunlight.[9] He had discovered natural radioactivity.

Chapter 4: Early Characterization of Uranyl Compounds

The uranyl ion (UO₂²⁺) is the most stable form of uranium in aqueous and aerobic environments.[14] It consists of a central uranium atom in the +6 oxidation state double-bonded to two oxygen atoms, forming a linear [O=U=O]²⁺ cation. Early research focused on preparing simple salts and characterizing their fundamental properties.

Synthesis Protocols for Common Uranyl Salts

Simple uranyl salts are typically synthesized by reacting a uranium oxide with the corresponding acid.

-

Uranyl Nitrate (UO₂(NO₃)₂): This highly soluble salt can be prepared by the direct reaction of uranium oxides (e.g., UO₃) with nitric acid.[15][16]

-

Uranium trioxide (UO₃) is slowly added to a stirred solution of concentrated nitric acid.

-

The mixture is heated gently to ensure complete dissolution and reaction.

-

Upon cooling and evaporation, crystals of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) are formed.

-

-

Uranyl Acetate (UO₂(CH₃COO)₂): A common reagent in electron microscopy, it is prepared similarly.[17]

-

Uranium trioxide (UO₃) is suspended in water.

-

Glacial acetic acid is added to the suspension.

-

The mixture is heated until the oxide dissolves completely.

-

Cooling and slow evaporation of the solvent yield crystals of uranyl acetate dihydrate (UO₂(CH₃COO)₂·2H₂O).

-

Quantitative Data of Uranyl Compounds

The unique structure of the uranyl ion gives rise to characteristic physical and spectroscopic properties. The data below is compiled from modern and mid-20th-century sources, providing a baseline for researchers.

Table 1: Structural Properties of the Uranyl Ion

| Parameter | Value | Compound Context | Citation(s) |

| U=O Bond Length | ~180 pm | General Uranyl Ion | [18] |

| U=O Bond Length | 177.1 pm | [Et₄N]₃[UO₂(NCSe)₅] | [19] |

| O=U=O Angle | 180° (Linear) | General Uranyl Ion | [18] |

| Equatorial U-O Bond Length | 240.6 - 253.3 pm | Uranyl Nitrate Hydrate | [20] |

Table 2: Characteristic Spectroscopic Data for the Uranyl Ion

| Spectroscopic Technique | Characteristic Frequency/Band | Notes | Citation(s) |

| Infrared (IR) Spectroscopy | 920 - 955 cm⁻¹ (ν₃, asym. stretch) | Strong, characteristic absorption | [21][22] |

| Raman Spectroscopy | 820 - 850 cm⁻¹ (ν₁, sym. stretch) | Very strong, characteristic scattering | [19][23] |

| Absorption Spectroscopy | ~24,200 cm⁻¹ (~413 nm) | Main absorption band in glass | [24] |

Chapter 5: Biological Interactions and Toxicological Pathways

For drug development professionals, understanding the toxicology of a heavy metal ion is critical. The toxicity of uranium is primarily chemical rather than radiological (especially for depleted uranium).[25][26] The soluble uranyl ion (UO₂²⁺) is the principal agent of this chemical toxicity.[14][25]

The primary target organ for uranyl toxicity is the kidney, where it can cause severe damage to the proximal tubules.[26][27] However, its molecular mechanism of toxicity involves fundamental interactions with key cellular components, particularly proteins.

The uranyl ion is a hard Lewis acid and has a high affinity for oxygen-donor ligands, such as the carboxylate side chains of glutamate and aspartate residues in proteins.[14] This affinity drives its interference with numerous biological pathways:

-

Metal Ion Displacement: Uranyl can compete with and displace essential divalent metal ions from their native binding sites in metalloproteins. A critical example is its ability to displace zinc (Zn²⁺) from zinc-finger domains, such as those in the DNA repair enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[28] This displacement disrupts the protein's structure and inhibits its function, leading to impaired DNA repair.[28]

-

Enzyme Inhibition: By binding to active sites or allosteric sites, uranyl can directly inhibit enzyme function. Its binding to cytochrome complexes can disrupt electron transport chain function.[14][28]

-

Disruption of Protein Interactions: The binding of uranyl to the surface of proteins can induce conformational changes that interfere with essential protein-protein interactions.[14][29] For example, it can disrupt the formation of the cytochrome c/cytochrome b₅ complex, which is vital for cellular respiration.[28]

-

Induction of Oxidative Stress: The interaction of uranyl ions with cellular components can lead to the generation of reactive oxygen species (ROS).[25] This induces a state of oxidative stress, causing widespread damage to lipids, proteins, and DNA, contributing to genotoxicity and cell death.[25]

References

- 1. Uranium - Wikipedia [en.wikipedia.org]

- 2. The story of uranium since 1789 [inis.iaea.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. WebElements Periodic Table » Uranium » historical information [webelements.com]

- 5. riviste.fupress.net [riviste.fupress.net]

- 6. Eugène-Melchior Péligot - Wikipedia [en.wikipedia.org]

- 7. Eugène-Melchior Péligot | French chemist | Britannica [britannica.com]

- 8. Herman H.J. Lynge & Søn A/S [lynge.com]

- 9. The Discovery of Radioactivity [www2.lbl.gov]

- 10. Becquerel discovers radioactivity | timeline.web.cern.ch [timeline.web.cern.ch]

- 11. encyclopedia.com [encyclopedia.com]

- 12. Benchmarks: Henri Becquerel discovers radioactivity on February 26, 1896 [earthmagazine.org]

- 13. The Discovery of Radioactivity by Henri Becquerel | Cédric Van Rompay’s Website [cedricvanrompay.fr]

- 14. Uranyl Binding to Proteins and Structural-Functional Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Uranyl nitrate - Wikipedia [en.wikipedia.org]

- 16. prepchem.com [prepchem.com]

- 17. Uranyl acetate - Wikipedia [en.wikipedia.org]

- 18. Uranyl - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. Unveiling Structural Diversity of Uranyl Compounds of Aprotic 4,4′-Bipyridine N,N′-Dioxide Bearing O-Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. INFRARED SPECTRA OF URANIUM COMPOUNDS AND THE CHARACTERISTIC FREQUENCIES OF THE URANYL ION. Research Report 6-94602-9-r12 (Technical Report) | OSTI.GOV [osti.gov]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. shura.shu.ac.uk [shura.shu.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. HEALTH EFFECTS - Toxicological Profile for Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Uranyl [chemeurope.com]

- 28. In Silico Simulations Reveal Molecular Mechanism of Uranyl Ion Toxicity towards DNA-Binding Domain of PARP-1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Uranyl Binding to Proteins and Structural-Functional Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Geometry of Dioxouranium Dihydrofluoride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry of dioxouranium dihydrofluoride (UO₂F₂), a compound of significant interest in the nuclear fuel cycle and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking an in-depth understanding of the structural characteristics of this inorganic compound.

Executive Summary

Dioxouranium dihydrofluoride, also known as uranyl fluoride, is a key intermediate in the conversion of uranium hexafluoride (UF₆) to uranium dioxide (UO₂). Its molecular geometry plays a crucial role in its chemical reactivity and material properties. This guide synthesizes findings from experimental techniques, primarily neutron and X-ray diffraction, alongside computational studies to provide a detailed picture of its three-dimensional structure. The anhydrous crystalline form of UO₂F₂ adopts a trigonal crystal system, characterized by a layered structure with a distinct coordination environment around the central uranium atom.

Molecular Geometry and Crystal Structure

The molecular geometry of anhydrous dioxouranium dihydrofluoride has been elucidated through rigorous crystallographic studies. The compound crystallizes in the trigonal system with the space group R-3m.[1]

Quantitative Geometric Parameters

The precise bond lengths and lattice parameters determined from neutron and X-ray diffraction studies are summarized in the table below. These values provide a quantitative basis for understanding the spatial arrangement of atoms within the crystal lattice.

| Parameter | Value (Å) | Experimental Method | Reference |

| Lattice Constants | |||

| a | 4.192 ± 0.001 | Neutron Powder Diffraction | [2] |

| c/3 | 5.220 ± 0.003 | Neutron Powder Diffraction | [2] |

| Bond Lengths | |||

| U-O | 1.74 ± 0.02 | Neutron Powder Diffraction | [2] |

| U-F | 2.429 ± 0.002 | Neutron Powder Diffraction | [2] |

Table 1: Crystallographic data for anhydrous dioxouranium dihydrofluoride.

Coordination Environment

In the anhydrous crystal structure, the uranium atom is coordinated to two oxygen atoms and six fluorine atoms. The two oxygen atoms form a linear O=U=O moiety, characteristic of the uranyl ion (UO₂²⁺), with a U-O bond distance of approximately 1.74 Å.[2] This linear uranyl unit is perpendicular to a slightly puckered hexagonal plane formed by six fluorine atoms. Each uranium atom is equatorially coordinated to these six fluorine atoms, with a U-F bond length of about 2.429 Å.[2] The fluorine atoms are situated alternately above and below the median plane defined by the uranium atoms.[2]

Caption: Coordination environment of the Uranium atom in UO₂F₂.

Experimental Protocols

The determination of the molecular geometry of dioxouranium dihydrofluoride relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Synthesis of Anhydrous Dioxouranium Dihydrofluoride

Crystalline anhydrous UO₂F₂ suitable for diffraction studies can be prepared through various methods. One common laboratory-scale synthesis involves the reaction of uranium trioxide (UO₃) with anhydrous hydrogen fluoride (HF) gas at elevated temperatures (350–500 °C).[3][4] Another method involves the in-situ production of HF from the thermal decomposition of bifluoride salts in the presence of UO₃ microspheres in an autoclave at around 200 °C.[3][5]

Neutron Powder Diffraction

Neutron powder diffraction is a powerful technique for determining the crystal structure of materials, particularly for locating light atoms like fluorine in the presence of heavy atoms like uranium.

Methodology:

-

Sample Preparation: A polycrystalline powder sample of anhydrous UO₂F₂ is loaded into a suitable container, often a vanadium can, which has a low neutron scattering cross-section.

-

Instrumentation: The experiment is conducted using a neutron powder diffractometer at a neutron source (e.g., a nuclear reactor or spallation source).

-

Data Collection: A beam of thermal neutrons is directed onto the sample. The scattered neutrons are detected by an array of detectors at various angles (2θ). The diffraction pattern, a plot of neutron intensity versus scattering angle, is recorded.

-

Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a structural model (including lattice parameters, atomic positions, and thermal parameters), to the experimental data. The refinement process iteratively adjusts the structural parameters to minimize the difference between the observed and calculated patterns, ultimately yielding the precise crystal structure.

X-ray Diffraction (XRD)

X-ray diffraction is a complementary technique used to probe the crystal structure of materials.

Methodology:

-

Sample Preparation: A fine powder of the UO₂F₂ sample is prepared and mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation), sample stage, and detector is used.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam at various incident angles. The intensity of the diffracted X-rays is measured by the detector as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting X-ray diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction databases. For detailed structural analysis, Rietveld refinement can also be applied to the XRD data.

Computational Methods: Density Functional Theory (DFT)

Computational studies, particularly those employing Density Functional Theory (DFT), provide theoretical insights into the molecular geometry and electronic structure of UO₂F₂. These calculations can complement experimental findings and predict properties that are difficult to measure.

Methodology:

-

Model Building: A model of the UO₂F₂ unit cell is constructed based on the experimentally determined crystal system and approximate atomic positions.

-

Choice of Functional and Basis Set: The accuracy of DFT calculations depends on the chosen exchange-correlation functional and basis set. For actinide compounds, generalized gradient approximation (GGA) functionals (e.g., PBE) are often employed. Relativistic effects must be considered for heavy elements like uranium, typically through the use of effective core potentials (ECPs).

-

Geometry Optimization: The initial structure is then subjected to a geometry optimization calculation. This process systematically adjusts the atomic positions and unit cell parameters to find the lowest energy (most stable) configuration.

-

Property Calculation: Once the optimized geometry is obtained, various properties such as bond lengths, bond angles, vibrational frequencies, and electronic band structure can be calculated and compared with experimental data. Some studies have shown that for an isolated UO₂F₂ molecule, a non-planar C₂ᵥ geometry is the initial stable structure.[1]

Logical Workflow for Structural Determination

The process of determining the molecular geometry of dioxouranium dihydrofluoride involves a synergistic approach combining synthesis, experimental characterization, and computational modeling.

Caption: Workflow for determining the molecular geometry of UO₂F₂.

Conclusion

The molecular geometry of anhydrous dioxouranium dihydrofluoride is well-defined, featuring a linear uranyl cation (UO₂²⁺) coordinated by six fluorine atoms in a puckered hexagonal arrangement. This structure has been consistently determined through neutron and X-ray diffraction experiments and supported by computational models. The quantitative data on bond lengths and lattice parameters provide a solid foundation for understanding the chemical and physical behavior of this important uranium compound. This technical guide serves as a valuable resource for scientists and researchers working with or studying dioxouranium dihydrofluoride and related actinide materials.

References

- 1. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational insights into spin-polarized density functional theory applied to actinide-based perovskites XBkO₃ (X = Sr, Ra, Pb) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]

"electronic structure of the uranyl ion"

An In-depth Technical Guide to the Electronic Structure of the Uranyl Ion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The uranyl ion (UO₂²⁺), the most common aqueous form of uranium(VI), exhibits a unique and remarkably stable linear O=U=O geometry.[1] Its electronic structure, governed by the interplay of uranium's 5f, 6d, and 6p orbitals with oxygen's 2p orbitals, dictates its spectroscopic properties, reactivity, and complexation behavior.[2] Understanding this electronic structure is fundamental for applications ranging from nuclear fuel processing and waste remediation to the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the uranyl ion's electronic configuration, the experimental techniques used for its characterization, and the computational methods that complement these studies.

Core Structure and Bonding

The uranyl ion is a linear and symmetric cation belonging to the D∞h point group.[1] The two uranium-oxygen bonds are exceptionally short and strong, typically around 1.78 Å (178 pm), which is indicative of multiple bond character (formally a triple bond).[1][2] This robust axial unit is thermodynamically stable and generally kinetically inert.[2] In complexes, additional ligands coordinate to the uranium center in the equatorial plane, perpendicular to the O=U=O axis, with longer and weaker bonds.[1]

The bonding in the uranyl moiety involves the formation of both σ and π molecular orbitals. The uranium(VI) center has a [Rn] noble gas electronic configuration, meaning the bonding electrons are supplied by the oxygen atoms into the empty, low-energy 5f, 6d, and 7s orbitals of the uranium atom.[1]

-

Sigma (σ) Bonds: One σ-bonding network arises from the overlap of oxygen 2pσ orbitals with uranium's 5fσ and 6dσ hybrid orbitals.[2][3]

-

Pi (π) Bonds: Two degenerate π-bonding networks are formed from the overlap of oxygen 2pπ orbitals with uranium's 5fπ and 6dπ orbitals.[1][2]

This combination of one σ and two π bonds results in the formal U=O triple bond.[2] The highest occupied molecular orbital (HOMO) is the σu orbital, while the lowest unoccupied molecular orbitals (LUMO) are the non-bonding 5fδu and 5fϕu orbitals.[4][5]

Molecular Orbital Framework

A qualitative molecular orbital (MO) diagram illustrates the bonding in the uranyl ion. It shows the interaction between the valence atomic orbitals of uranium (5f, 6d, 6p, 7s) and the linear combination of the two oxygen atoms' 2p orbitals. The resulting MOs are classified by their symmetry (gerade 'g' or ungerade 'u') and type (σ, π, δ, ϕ).

Quantitative Structural and Spectroscopic Data

The electronic structure of the uranyl ion gives rise to characteristic and measurable properties. The precise values are sensitive to the coordination environment, particularly the nature of the equatorial ligands.

Table 1: Typical Bond Lengths in Uranyl Complexes

| Bond Type | Compound Example | Bond Length (Å) | Reference |

| Axial U=O | General | ~1.78 - 1.80 | [1][2] |

| Axial U=O | Cs₂[UO₂Cl₄] | 1.776 | [6] |

| Equatorial U-Cl | Cs₂[UO₂Cl₄] | 2.671 | [6] |

| Equatorial U-O | UO₂(H₂O)₂(NO₃)₂ | ~2.45 - 2.51 | [1] |

Table 2: Characteristic Vibrational Frequencies of the Uranyl Ion

| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) | Compound Example / Condition | Reference |

| Symmetric Stretch (ν₁) | Raman | ~880 | General | [1] |

| Asymmetric Stretch (ν₃) | Infrared (IR) | ~950 | General | [1] |

| ν₁ in Complex | Raman | Red-shift of ~10 cm⁻¹ | Aqueous complexes w/ benzoates | [7] |

| ν₁ in [UO₂Cl₄(H₂O)]²⁻ | Raman / IR | Blue-shifted vs. [UO₂Cl₄]²⁻ | (C₄H₁₂N₂)₂[UO₂Cl₄(H₂O)]Cl₂ | [3] |

Experimental Characterization

A suite of spectroscopic techniques is employed to probe the electronic structure of the uranyl ion. Each method provides unique insights into bonding, geometry, and orbital contributions.

Spectroscopic Techniques

-

UV-Visible (UV-Vis) Spectroscopy: The characteristic yellow color of uranyl compounds is due to ligand-to-metal charge transfer transitions around 420 nm.[1] The absorption spectra consist of a series of weak, vibronically structured bands in the 330-480 nm range.[8] The exact position and intensity of these bands are sensitive to the equatorial ligand environment, making UV-Vis a useful tool for studying complexation.[7][9]

-

Vibrational (Raman and IR) Spectroscopy: These techniques are essential for probing the strength of the U=O bonds. The symmetric stretching mode (ν₁) is Raman active, while the asymmetric stretching mode (ν₃) is IR active.[1][10] The frequencies of these modes are directly correlated with the U=O bond length and force constants; stronger bonds exhibit higher vibrational frequencies.[1][10] Changes in equatorial ligation that weaken the axial bonds result in a measurable red-shift (lowering) of these frequencies.[7]

-

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique for determining the local geometric and electronic structure.[11]

-

X-ray Absorption Near-Edge Structure (XANES): The M₄,₅-edges (3d → 5f transitions) and L₃-edge provide direct information about the oxidation state and the covalency of the U-O and U-ligand bonds by probing transitions into unoccupied orbitals.[4][12]

-

Extended X-ray Absorption Fine Structure (EXAFS): Analysis of the EXAFS region yields precise information on U-O and U-ligand bond distances and coordination numbers.[13]

-

-

Nuclear Magnetic and Quadrupole Resonance (NMR/NQR): These methods probe the electric field gradient (EFG) tensors at the ligand nuclei in the equatorial plane.[14][15] This provides a sensitive measure of the σ and π electron donation from the ligands to the uranium center, offering a detailed picture of the electronic environment beyond the axial U=O bonds.[14][16]

Integrated Characterization Workflow

The comprehensive characterization of the uranyl ion's electronic structure relies on an integrated approach, combining multiple experimental techniques with computational modeling to build a self-consistent picture.

Detailed Experimental Protocols

Reproducibility and accuracy in studying the uranyl ion require meticulous experimental procedures. The following are representative protocols for key techniques.

X-ray Absorption Fine Structure (XAFS) Spectroscopy

-

Objective: To determine U-O and U-ligand interatomic distances and coordination numbers.

-

Sample Preparation: For single-crystal studies, a small, uniform prism (e.g., ~0.6 x 0.7 x 0.2 mm) is selected and mounted.[11] For powders or solutions, the material is loaded into an appropriate sample holder.

-

Data Collection (Example at SSRL):

-

Uranium L₃-edge XAFS spectra (~17.166 keV) are collected at a synchrotron source (e.g., Stanford Synchrotron Radiation Laboratory, SSRL).[13]

-

For temperature-dependent studies, a liquid helium cryostat is used to maintain low temperatures (e.g., 10 K).[13]

-

A Si(220) monochromator crystal is used to select the X-ray energy.[13]

-

Slit apertures are set to define the beam size (e.g., 1.0 mm).[13]

-

Spectra are collected in transmission mode using argon-filled ionization chambers to measure incident and transmitted X-ray intensity.[13]

-

The energy scale is calibrated using a uranium reference standard, such as setting the L₃-edge white line maximum of uranyl nitrate to 17175 eV.[11]

-

-

Data Analysis: The collected data is processed to extract the EXAFS signal (χ(k)), which is then Fourier transformed to yield a radial distribution function, from which bond lengths and coordination numbers are fitted using theoretical standards calculated by codes like FEFF.[13]

Raman Spectroscopy

-

Objective: To measure the symmetric U=O stretching frequency (ν₁).

-

Sample Preparation: Aqueous solutions of uranyl complexes are prepared in a suitable medium (e.g., 0.1 M NaClO₄) at a controlled pH.[7]

-

Instrumentation & Data Acquisition:

-

A spectrometer equipped with a suitable laser excitation source is used.

-

Spectra are recorded in the relevant spectral range for the ν₁ band (e.g., 800-1000 cm⁻¹).[7]

-

Laser power is optimized to maximize signal without causing sample degradation (e.g., 10 mW).[7]

-

A high-resolution grating (e.g., 1800 g/mm) is used to achieve sufficient spectral resolution (~0.5 cm⁻¹).[7]

-

Multiple accumulations (e.g., 10) with an adequate acquisition time (e.g., 320 s) are averaged to improve the signal-to-noise ratio.[7]

-

-

Data Analysis: The measured Raman signals are analyzed using spectral software. The ν₁ band is often deconvoluted using peak-fitting analysis to determine its precise position, width, and intensity.[7]

Nuclear Quadrupole Resonance (NQR) Spectroscopy

-

Objective: To measure the EFG at the quadrupolar nuclei of equatorial ligands (e.g., ³⁵Cl) to probe metal-ligand bonding.

-

Sample Preparation:

-

High-purity crystalline samples are synthesized. For example, Cs₂UO₂Cl₄ can be prepared by dissolving UO₂(NO₃)₂·6H₂O in concentrated HCl, performing drying cycles to remove nitrate, and then adding a stoichiometric amount of CsCl to crystallize the product.[17]

-

The resulting crystals are gently crushed into a fine powder.[17]

-

The powder (e.g., 150-200 mg) is securely sealed in a non-reactive sample container, such as a 5 mm zirconia sleeve.[17]

-

-

Data Collection: The sample is placed within the coil of a pulsed NQR spectrometer, and standard pulse sequences are used to detect the resonance frequencies of the target nuclei.

-

Data Analysis: The observed resonance frequencies are related to the principal components of the EFG tensor, providing quantitative data that can be compared directly with results from relativistic quantum chemical calculations.[14][16]

Conclusion

The electronic structure of the uranyl ion is a complex and fascinating subject, defined by strong covalent multiple bonding in its axial O=U=O unit and modulated by its equatorial ligand sphere. A multi-faceted approach, combining advanced spectroscopic techniques like XAS, Raman, and UV-Vis with high-level computational chemistry, is essential for a complete understanding. This knowledge is critical for controlling uranium's chemistry in the nuclear fuel cycle and for leveraging its unique properties in the development of new materials and pharmaceuticals.

References

- 1. Uranyl - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, and Density Functional Theory Investigation of the Solid-State [UO2Cl4(H2O)]2– Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A theoretical investigation of uranyl covalency via symmetry-preserving excited state structures - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02878F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. api.pageplace.de [api.pageplace.de]

- 10. Raman and infrared spectroscopic studies of the uranyl ion: the symmetric stretching frequency, force constants, and bond lengths - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 11. journals.aps.org [journals.aps.org]

- 12. Unveiling Hidden Shake-Up Features in the Uranyl M4-Edge Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. minsocam.org [minsocam.org]

- 14. researchgate.net [researchgate.net]

- 15. Probing the Equatorial Electronic Structure of Uranyl Ions | Research Highlight | PNNL [pnnl.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. osti.gov [osti.gov]

"hydrolysis of dioxouranium dihydrofluoride"

An In-depth Technical Guide on the Hydrolysis of Dioxouranium Dihydrofluoride

Introduction

Dioxouranium dihydrofluoride, commonly known as uranyl fluoride (UO₂F₂), is a significant compound within the nuclear fuel cycle. It is primarily known as the solid-state hydrolysis product of uranium hexafluoride (UF₆) when it comes to contact with moisture.[1][2][3] The subsequent chemical behavior of UO₂F₂ in various environmental conditions, particularly its own hydrolysis and transformation, is of critical interest for nuclear forensics, environmental monitoring, and the long-term storage and handling of uranium materials.[2][4]

This technical guide provides a comprehensive overview of the hydrolysis of dioxouranium dihydrofluoride, detailing its formation, subsequent transformations, relevant quantitative data, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals involved in nuclear chemistry and materials science.

Formation and Subsequent Hydrolysis of Dioxouranium Dihydrofluoride

The principal formation pathway for UO₂F₂ is the rapid and spontaneous hydrolysis of gaseous UF₆ with water vapor (H₂O).[5][6][7] The simplified, overall reaction is:

UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g) [5][6]

Once formed, solid UO₂F₂ is not inert and can undergo further reactions with water vapor, leading to a series of chemical transformations. This process begins with hydration, followed by a more profound chemical alteration involving the loss of fluorine.

Hydration and Transformation Pathway

Anhydrous UO₂F₂ readily reacts with atmospheric moisture to form crystalline hydrates. The most well-characterized hydrate has the formula [(UO₂F₂)(H₂O)]₇·4H₂O .[1][2] Under conditions of sustained high humidity, this hydrated uranyl fluoride is unstable and undergoes further transformation. The process involves a loss of fluorine and the formation of a uranyl hydroxide species, which is structurally similar to the mineral schoepite.[4][8][9] This hydroxide intermediate can then be further hydrated to form a uranyl peroxide species, even in the absence of light.[2][4][8]

Quantitative Data Summary

The study of UO₂F₂ hydrolysis involves understanding both its formation kinetics from UF₆ and the specific conditions under which it transforms. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of UO₂F₂ Formation via UF₆ Hydrolysis

| Parameter | Value | Conditions | Source |

| Reaction Order (UF₆) | 0.5 | Low-pressure gas phase | [6] |

| Reaction Order (H₂O) | 2 | Low-pressure gas phase | [6] |

| Rate Constant (k) | 1.19 ± 0.22 Torr⁻³/² s⁻¹ | Low-pressure gas phase | [6] |

| Particle Growth Rate | 0.05 ± 0.03 to 0.08 ± 0.04 nm/s | Water-to-UF₆ molar ratio < 1 | [10][11] |

| Primary Particle Size | 3.6 ± 0.4 nm | Water-deprived conditions | [10][11] |

| Primary Particle Size | ~8 nm | Higher-humidity conditions | [10] |

Table 2: Conditions for Hydrolysis and Transformation of UO₂F₂

| Parameter | Condition | Observation | Source |

| Stability Threshold | 32% Relative Humidity (RH) at 25°C and 35°C | [(UO₂F₂)(H₂O)]₇·4H₂O is stable | [4] |

| Instability Threshold | ≥ 59% Relative Humidity (RH) at 25°C and 35°C | [(UO₂F₂)(H₂O)]₇·4H₂O transforms to uranyl hydroxide | [4] |

| Dehydration Temp. | 100–120°C | Transformation of [(UO₂F₂)(H₂O)]₇·4H₂O to anhydrous UO₂F₂ | [2] |

| Initial Water Loss | > 70°C | Crystallographic pore water is driven off from the hydrate | [2] |

Experimental Protocols

Characterizing the hydrolysis of UO₂F₂ requires specialized experimental setups to handle radioactive materials and control environmental conditions.

Preparation of Anhydrous Dioxouranium Dihydrofluoride

This protocol describes the synthesis of the anhydrous starting material from the hydrolysis of UF₆.[2]

-

Reaction: Introduce gaseous UF₆ into a reaction chamber containing a controlled atmosphere of approximately 20% relative humidity at 23°C.

-

Collection: Allow the resulting UO₂F₂ particulates to settle and collect on silicon plates placed at the bottom of the chamber.

-

Harvesting: Carefully harvest the collected material.

-

Drying: Bake the harvested UO₂F₂ powder under a steady flow of dry nitrogen gas (10 ml/s) at 150°C for a minimum of 18 hours to ensure the complete removal of water and formation of anhydrous UO₂F₂.

Long-Term Stability Analysis under Controlled Humidity

This protocol is used to observe the chemical transformation of UO₂F₂ over time.[1][4]

-

Sample Preparation: Deposit particles of the starting UO₂F₂ material (e.g., [(UO₂F₂)(H₂O)]₇·4H₂O) onto a suitable substrate, such as an adhesive carbon tab on a scanning electron microscopy (SEM) mount.

-

Environmental Control: Place the prepared samples into sealed chambers or desiccators containing saturated salt solutions to maintain a constant, known relative humidity. Place the chambers in a temperature-controlled incubator.

-

Monitoring: Periodically remove the samples and analyze individual particles using a non-destructive technique. Micro-Raman spectroscopy is ideal for tracking chemical changes in the uranyl (UO₂²⁺) ion's vibrational modes.

-

Data Collection: Record spectra from the same particles over an extended period (e.g., 220+ days) to track the kinetics of the transformation from uranyl fluoride to uranyl hydroxide and peroxide species.

References

- 1. osti.gov [osti.gov]

- 2. trace.tennessee.edu [trace.tennessee.edu]